[(3-Chlorophenyl)sulfonyl]acetic acid
Description
[(3-Chlorophenyl)sulfonyl]acetic acid is a sulfonyl-substituted acetic acid derivative featuring a 3-chlorophenyl group attached to the sulfonyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C8H7ClO4S |
|---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
XMYCVQKTXWHUGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
a) [(4-Chlorophenyl)sulfonyl]acetic Acid
b) 2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid
- Structure : Incorporates a 1,2,4-oxadiazole ring linked via a sulfanyl group to acetic acid.
Heterocyclic Derivatives
a) {[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic Acid
b) 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
- Structure : Contains a tetrahydropyran ring substituted with a 3-chlorophenyl group.
- Applications : Utilized in developing therapies for neurological and metabolic disorders due to its rigid cyclic structure, which enhances metabolic stability.
Bioactive Analogues
a) Alclofenac (3-Chloro-4-(allyloxy)phenylacetic Acid)
- Structure : Arylacetic acid with an allyloxy substituent at the 4-position.
- Therapeutic Use: Marketed as a non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmacological relevance of chloro-substituted acetic acid derivatives.
b) 2-[(3-Chlorophenyl)methylthio]acetic Acid
- Structure : Sulfur-linked 3-chlorobenzyl group to acetic acid (CAS 34722-33-3).
- Properties : The thioether linkage may confer antioxidant or metal-chelating properties, differentiating it from sulfonyl analogues.
Comparative Data Table
Key Research Findings
- Crystallography: Crystal forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid (CS1-CS3) enhance drug formulation stability, critical for oral bioavailability.
- Synthetic Versatility : Sulfonyl and thioether derivatives (e.g., methyl 2-(3-chlorophenyl)sulfonylacetate) are pivotal in creating ester prodrugs, improving pharmacokinetics.
- Biological Activity : The tetrahydropyran derivative exhibits dual utility in pharmaceuticals and agrochemicals, underscoring the role of heterocycles in target specificity.
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